

# Ro 64-0802 quality control and purity assessment for research

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Compound of Interest		
Compound Name:	Ro 64-0802	
Cat. No.:	B1663640	Get Quote

# **Technical Support Center: Ro 64-0802**

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, purity assessment, and effective use of **Ro 64-0802** (also known as Oseltamivir carboxylate or GS 4071) in a research setting.

# Frequently Asked Questions (FAQs)

Q1: What is Ro 64-0802 and what is its primary mechanism of action?

A1: **Ro 64-0802** is the active metabolite of the antiviral prodrug Oseltamivir Phosphate (Tamiflu®).[1][2] It is a potent and selective inhibitor of neuraminidase, an enzyme essential for the replication of influenza A and B viruses.[2][3][4] By blocking neuraminidase, **Ro 64-0802** prevents the release of new viral particles from infected cells, thereby halting the spread of the infection.[2]

Q2: What are the recommended storage conditions for **Ro 64-0802** powder and stock solutions?

A2: Proper storage is crucial to maintain the integrity of **Ro 64-0802**. For long-term stability, the powder form should be stored at -20°C for up to 3 years.[5] Stock solutions in solvents like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored for 1 year at -80°C or 1 month at -20°C.[5]



Q3: I am observing lower than expected potency in my in vitro assays. What could be the cause?

A3: Lower than expected potency can stem from several factors:

- Compound Degradation: Ensure that the compound has been stored correctly and has not expired. Improper storage can lead to degradation.[5][6]
- Incorrect Concentration: Verify the concentration of your stock solution. It is advisable to perform a purity and concentration check using HPLC upon receiving a new batch of the compound.
- Assay Conditions: The IC50 of Ro 64-0802 can vary depending on the influenza virus strain
  and the specific assay conditions used.[2][7] Review your experimental setup and compare it
  with established protocols.

Q4: Can I use **Ro 64-0802** for in vivo studies in rodents? Are there any specific considerations?

A4: Yes, **Ro 64-0802** can be used in in vivo studies. However, it's important to be aware of its pharmacokinetic properties. **Ro 64-0802** has low oral bioavailability, and for systemic administration, intravenous or subcutaneous routes are often preferred.[8] Additionally, its penetration into the brain is limited due to active efflux by transporters like P-glycoprotein, Organic Anion Transporter 3 (OAT3), and Multidrug Resistance-Associated Protein 4 (MRP4). [9][10][11][12]

# **Troubleshooting Guides**

# Issue 1: High variability in plasma concentration measurements of Ro 64-0802.

- Problem: When quantifying Ro 64-0802 in plasma samples from subjects dosed with Oseltamivir, you observe inconsistent and variable results.
- Likely Cause:Ex vivo hydrolysis of the prodrug Oseltamivir to **Ro 64-0802** by esterases present in the plasma after blood collection.[13] This conversion can artificially inflate the measured concentration of **Ro 64-0802**.



 Solution: To prevent this, blood samples should be collected in tubes containing an esterase inhibitor, such as dichlorvos or sodium fluoride/potassium oxalate.[13][14]

# Issue 2: Appearance of unexpected peaks during HPLC analysis.

- Problem: Your HPLC chromatogram shows additional peaks that are not consistent with Ro
   64-0802 or the internal standard.
- Likely Cause: This could indicate degradation of the compound. **Ro 64-0802** can undergo hydrolysis, particularly if exposed to harsh pH conditions or elevated temperatures.[6]
- Solution:
  - Confirm Identity: Use mass spectrometry (LC-MS/MS) to identify the mass of the unexpected peaks and determine if they are known degradation products.
  - Stability-Indicating Method: Ensure your HPLC method is stability-indicating, meaning it can resolve the intact drug from its potential degradation products.[15][16][17]
  - Sample Handling: Review your sample preparation and storage procedures to minimize exposure to conditions that may promote degradation.

## **Quality Control and Purity Assessment**

A thorough quality control process is essential to ensure the reliability of your research data. The following analytical techniques are recommended for assessing the quality and purity of **Ro 64-0802**.



Analytical Technique	Purpose	Typical Parameters and Expected Results	Citations
High-Performance Liquid Chromatography (HPLC)	Purity assessment and quantification.	Purity should be >98%. Retention time should be consistent with a reference standard.	[5][15][18][19]
Liquid Chromatography- Tandem Mass Spectrometry (LC- MS/MS)	Sensitive quantification in biological matrices and structural confirmation.	The detected mass-to-charge ratio (m/z) should correspond to the protonated molecule of Ro 64-0802 ([M+H]+ at m/z 285.2).	[20][21]
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural elucidation and confirmation.	The NMR spectrum should be consistent with the known chemical structure of Ro 64-0802.	[5][22][23]
Mass Spectrometry (MS)	Molecular weight confirmation.	The mass spectrum should show a molecular ion peak consistent with the chemical formula C14H24N2O4.	[22]

# Experimental Protocols Protocol: Quantification of Ro 64-0802 in Plasma by HPLC-MS/MS

This protocol provides a general framework for the sensitive quantification of **Ro 64-0802** in plasma samples. Optimization may be required based on the specific instrumentation and



#### laboratory conditions.

1. Sample Preparation (Solid-Phase Extraction) a. To 100  $\mu$ L of plasma, add an internal standard (e.g., deuterated **Ro 64-0802**).[7] b. Acidify the sample with an appropriate buffer. c. Load the sample onto a pre-conditioned mixed-phase cation exchange solid-phase extraction cartridge. d. Wash the cartridge with a series of solvents to remove interfering substances. e. Elute **Ro 64-0802** and the internal standard with a suitable elution solvent. f. Evaporate the eluate to dryness and reconstitute in the mobile phase.

#### 2. HPLC Conditions

- Column: C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 5 μm).[21]
- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile).[21]
- Flow Rate: 0.5 1.0 mL/min.
- Injection Volume: 10 20 μL.[9]
- Column Temperature: 40°C.

#### 3. Mass Spectrometry Conditions

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- **Ro 64-0802**: Monitor the transition from the precursor ion (m/z 285.2) to a specific product ion.[9][20]
- Internal Standard: Monitor the corresponding transition for the deuterated analog.

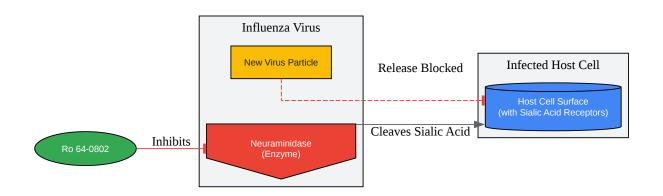
#### 4. Quantification

- Generate a calibration curve using known concentrations of Ro 64-0802 spiked into a blank matrix.
- Calculate the concentration of **Ro 64-0802** in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

## **Visualizations**

## Mechanism of Action of Ro 64-0802



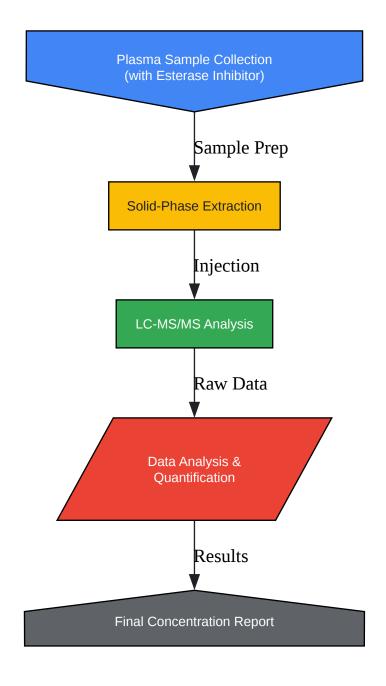


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Caption: Mechanism of action of Ro 64-0802 as a neuraminidase inhibitor.

# **Experimental Workflow for Ro 64-0802 Quantification**





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Caption: Workflow for the quantification of Ro 64-0802 in plasma.

# Logical Relationship of Ro 64-0802 and its Prodrug





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Caption: Conversion of Oseltamivir to its active form, Ro 64-0802.

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